2,4-Difluoro-6-methoxybenzaldehyde
Overview
Description
2,4-Difluoro-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound appears as a colorless to pale yellow solid and is soluble in organic solvents such as ethanol, dimethyl ether, and benzene, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methoxybenzaldehyde typically involves the following steps:
Reaction of Sodium tert-Butoxide with 2,4-Difluorobenzaldehyde: This reaction yields 2,4-difluorobenzyl alcohol.
Reaction of 2,4-Difluorobenzyl Alcohol with Methyl Iodide: This step produces 2,4-difluoro-6-methoxybenzyl alcohol.
Dehydration of 2,4-Difluoro-6-methoxybenzyl Alcohol: The final step involves dehydration to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces difluoromethoxybenzoic acids.
Reduction: Yields difluoromethoxybenzyl alcohols.
Substitution: Results in various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4-Difluoro-6-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is involved in the development of drugs targeting specific receptors and enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 2,6-Difluoro-4-methoxybenzaldehyde
- 2,4,6-Trifluorobenzaldehyde
- 3,5-Difluoro-4-formylbenzoic acid
- Methyl 3,5-difluoro-4-formylbenzoate
Comparison: 2,4-Difluoro-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2,4-difluoro-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLZXJCBNYJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.